molecular formula C9H13NO2 B1298008 5-(Diethylamino)furan-2-carbaldehyde CAS No. 22868-59-3

5-(Diethylamino)furan-2-carbaldehyde

Cat. No. B1298008
CAS RN: 22868-59-3
M. Wt: 167.2 g/mol
InChI Key: CSLVNCXGGVYESC-UHFFFAOYSA-N
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Description

5-(Diethylamino)furan-2-carbaldehyde is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO2/c1-3-10(4-2)9-6-5-8(7-11)12-9/h5-7H,3-4H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 167.21 . The compound has a melting point of 35-36 °C and a boiling point of 161 °C (Press: 5 Torr). Its density is predicted to be 1.079±0.06 g/cm3 .

Scientific Research Applications

Derivatives Formation During Acid Hydrolysis

A study investigated the formation of derivatives such as 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) and its related compounds during the hydrothermal hydrolysis of phenolics in plants. These compounds, often misidentified as phenolics, were shown to display antioxidant activity, highlighting the importance of accurately identifying these derivatives in plant food studies to avoid overestimation of phenolic content and antioxidant activities (Chen et al., 2014).

Synthesis of Bioactive Compounds

Another research focus is the synthesis of quinazolin-4(3H)-ones using furan-2-carbaldehydes as C1 building blocks through ligand-free photocatalytic C–C bond cleavage. This process demonstrates an efficient, green method for creating bioactive compounds without the need for protecting groups, showcasing the versatility of furan-2-carbaldehydes in synthetic organic chemistry (Yu et al., 2018).

Catalytic Synthesis for Polymer Production

Furan-2,5-dicarboxylic acid (FDCA) is a key biobased platform chemical for polymer production. A novel enzyme-catalyzed oxidation of 5-hydroxymethylfurfural (HMF) to FDCA was discovered, offering a high-yield method at ambient conditions. This enzymatic approach underscores the potential of furan derivatives in sustainable polymer production, providing an alternative to chemical routes that often require harsh conditions (Dijkman et al., 2014).

Biodiesel Component Synthesis

The etherification of HMF with ethanol over mesoporous solid acidic catalysts to produce biodiesel components illustrates another application. This process yields compounds like 5-(ethoxymethyl)furan-2-carbaldehyde (EMF), highlighting the role of furan derivatives in creating renewable energy sources. The selectivity of the reaction towards different products can be tuned by adjusting the catalyst's acidity, demonstrating the chemical versatility of these compounds in renewable fuel synthesis (Lanzafame et al., 2011).

Biochemical Analysis

Biochemical Properties

5-(Diethylamino)furan-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as aldehyde dehydrogenase and cytochrome P450. The interaction with aldehyde dehydrogenase involves the oxidation of the aldehyde group to a carboxylic acid, while the interaction with cytochrome P450 involves the hydroxylation of the furan ring. These interactions are crucial for the compound’s metabolic processing and its subsequent effects on cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1), leading to changes in gene expression. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For example, it can inhibit the activity of aldehyde dehydrogenase by forming a covalent adduct with the enzyme’s active site. This inhibition can result in the accumulation of aldehydes within the cell, which can have downstream effects on cellular functions. Additionally, this compound can activate cytochrome P450 enzymes, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular functions, including alterations in gene expression and metabolic activity. These changes are often associated with the compound’s ability to induce oxidative stress and modulate signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be attributed to the compound’s ability to generate ROS and induce oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by aldehyde dehydrogenase and cytochrome P450 enzymes. The compound can be metabolized to form carboxylic acids and hydroxylated derivatives, which can further participate in various biochemical reactions. These metabolic transformations are essential for the compound’s detoxification and elimination from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Additionally, it can interact with membrane transporters, such as organic anion-transporting polypeptides (OATPs), which mediate its uptake into cells. These interactions are crucial for the compound’s localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with targeting signals. The compound can be directed to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects. Post-translational modifications, such as phosphorylation and ubiquitination, can also play a role in the compound’s subcellular localization and activity .

properties

IUPAC Name

5-(diethylamino)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-10(4-2)9-6-5-8(7-11)12-9/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLVNCXGGVYESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354317
Record name 5-(diethylamino)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22868-59-3
Record name 5-(diethylamino)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromofuraldehyde was dissolved in dimethylsulfoxide (DMSO) and 1-2 drops of Aliquart 336 (tricaprylylmethylammonium chloride, produced by Aldrich Co.) was added to the solution. 10 Equivalents diethylamine was added to the mixture and refluxed for 4 days. The remaining diethylamine was removed from the reaction mixture and subjected to extraction and column chromatography to obtain 5-diethylamino-2-furaldehyde with a yield of 85%.
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